molecular formula C6H4N4O2 B1398629 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid CAS No. 1095822-28-8

1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid

Katalognummer: B1398629
CAS-Nummer: 1095822-28-8
Molekulargewicht: 164.12 g/mol
InChI-Schlüssel: AZJPEYXFODAMIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid (CAS 1095822-28-8) is a high-purity chemical building block designed for medicinal chemistry and anticancer research. This compound serves as a versatile precursor for synthesizing novel molecules based on the privileged 1H-pyrazolo[3,4-d]pyrimidine scaffold, which is recognized for its structural similarity to purine bases . This scaffold is a prominent feature in drug discovery, particularly in developing potent kinase inhibitors . The 1H-pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, allowing derived compounds to mimic ATP and interact with the kinase domain of various enzymes . Researchers extensively investigate this scaffold to create inhibitors targeting crucial oncogenic drivers. For instance, derivatives have been explored as selective inhibitors of BRK/PTK6 (Breast Tumor Kinase), a protein overexpressed in breast, ovarian, and pancreatic cancers that drives metastasis . Other research avenues include designing derivatives as novel CDK2 (Cyclin-Dependent Kinase 2) inhibitors, which can disrupt cell cycle progression in tumor cells , and as VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibitors to block angiogenesis . By incorporating the carboxylic acid functional group at the 4-position, this molecule provides a strategic handle for chemists to design and synthesize novel analogs through amide bond formation or other coupling reactions, facilitating structure-activity relationship (SAR) studies. This product is intended for research and development applications only. It is not for diagnostic, therapeutic, or any human use.

Eigenschaften

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,11,12)(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJPEYXFODAMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC=NC(=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725529
Record name 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095822-28-8
Record name 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Hydrolysis and Cyclization Routes

One classical approach to preparing 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid involves the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to the corresponding carboxylic acid, followed by cyclization reactions to form the pyrazolo[3,4-d]pyrimidine core.

  • Step 1: Hydrolysis
    Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is hydrolyzed under basic or acidic conditions to yield 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This step is confirmed by ^1H-NMR signals corresponding to NH2 and COOH protons (δ 6.30 and 12.08 ppm, respectively).

  • Step 2: Cyclization
    The obtained carboxylic acid is reacted with acetic anhydride to produce 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]oxazin-4-one, a key intermediate. The formation is confirmed by ^1H-NMR and mass spectrometry (molecular ion peak at m/z 241).

  • Step 3: Conversion to Pyrazolo[3,4-d]pyrimidin-4-ones
    The oxazinone intermediate reacts with various nucleophiles such as hydroxylamine hydrochloride, urea, thiourea, thiosemicarbazide, phenylhydrazine, and aromatic amines to yield substituted pyrazolo[3,4-d]pyrimidin-4-ones with different functional groups at position 5.

  • Reaction Conditions:
    Fusion at 200 °C for 1 hour is typical for reactions with urea or thiourea, followed by crystallization from appropriate solvents.

Step Reactants/Intermediates Conditions Yield (%) Key Characterization
Hydrolysis Ethyl 5-amino-3-methyl-1-phenyl-pyrazole-4-carboxylate Basic/acidic hydrolysis Not specified ^1H-NMR (NH2, COOH signals)
Cyclization Carboxylic acid + Acetic anhydride Heating Not specified ^1H-NMR (pyrimidine CH3 singlet), MS (m/z 241)
Fusion Oxazinone + Urea/Thiourea/Thiosemicarbazide 200 °C, 1 h 63-65% IR (NH, C=O, C=N), ^1H-NMR (exchangeable NH signals)

This method is well-documented in multiple studies and provides a reliable route to this compound derivatives with high purity and moderate to good yields.

One-Pot Multicomponent Reactions (MCR)

A more recent and efficient methodology involves one-pot, four-component condensation reactions combining hydrazines, methylenemalononitriles, aldehydes, and alcohols to directly synthesize pyrazolo[3,4-d]pyrimidine derivatives.

  • Mechanism:
    The multicomponent reaction proceeds via initial formation of pyrazole intermediates from hydrazines and methylenemalononitriles, followed by condensation with aldehydes and alcohols to form the fused pyrazolo[3,4-d]pyrimidine ring system.

  • Advantages:

    • Simplifies the synthetic procedure to a single step.
    • Uses readily available starting materials.
    • Avoids isolation of intermediates, reducing time and cost.
    • Allows structural diversity by varying aldehydes and hydrazines.
  • Characterization:
    Products are confirmed by IR, ^1H and ^13C NMR spectroscopy, and high-resolution mass spectrometry. Single crystal X-ray diffraction has been used to confirm the structure of specific derivatives.

Component Role Example Substrate
Hydrazine Pyrazole ring formation Phenylhydrazine
Methylenemalononitrile Nitrile source for ring closure Malononitrile derivatives
Aldehyde Provides substituent diversity Aromatic aldehydes
Alcohol Solvent and reaction medium Ethanol, methanol

This method is considered novel and efficient, with potential for scale-up and practical applications in medicinal chemistry.

Chlorination and Heteroannulation Using Phosphorus Oxychloride (POCl3)

Another approach involves the reaction of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with carboxylic acids in the presence of phosphorus oxychloride (POCl3).

  • Process:
    POCl3 acts both as a chlorinating reagent and an oxidant, facilitating the formation of the pyrazolo[3,4-d]pyrimidin-4-one ring. The reaction likely proceeds through in situ formation of acyl chlorides from carboxylic acids, which then react with the amino-pyrazole intermediate.

  • Conditions:
    Refluxing the reaction mixture for about 2 hours, followed by neutralization and filtration to isolate the product.

  • Advantages:

    • One-pot synthesis under relatively mild conditions.
    • Avoids multiple purification steps.
    • Good yields of N-substituted pyrazolo[3,4-d]pyrimidin-4-ones.
Parameter Details
Reagents 5-amino-N-substituted pyrazole-4-carbonitrile, carboxylic acid, POCl3
Reaction time ~2 hours reflux
Work-up Neutralization with K2CO3, filtration
Product 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones
Yield Moderate to good (not always specified)

This method is particularly useful for introducing various N-substituents and has been reported as a facile synthetic route.

Industrially Advantageous Methods for Derivative Preparation

A patent discloses an industrially efficient and cost-effective process for preparing 1H-pyrazolo[3,4-d]pyrimidine derivatives, including intermediates used in the synthesis of pharmaceutical agents such as ibrutinib.

  • Key Features:

    • Simple operations suitable for scale-up.
    • High yields and low production costs.
    • Preparation of intermediates like 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.
  • Process Highlights:
    The method involves optimized reaction conditions to produce high-purity intermediates with minimal steps, making it industrially viable.

This approach emphasizes the practical aspects of synthesis beyond laboratory scale, focusing on efficiency and cost reduction.

Summary Table of Preparation Methods

Methodology Key Steps Reaction Conditions Advantages Typical Yields References
Hydrolysis and Cyclization Hydrolysis → Cyclization → Fusion with nucleophiles Hydrolysis (acid/base), heating, fusion at 200 °C Well-established, versatile 60-70%
One-Pot Four-Component Reaction Condensation of hydrazines, methylenemalononitriles, aldehydes, alcohols One-pot, room temp or reflux Simple, diverse substituents Not always specified
POCl3-Mediated Heteroannulation Reaction of amino-pyrazole-carbonitrile with carboxylic acid + POCl3 Reflux 2h, neutralization Mild, one-pot, good yields Moderate to good
Industrial Process Optimized synthesis of derivatives for scale-up Controlled industrial conditions High yield, low cost, scalable High

Analyse Chemischer Reaktionen

1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific substituents and reaction conditions employed .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1H-Pyrazolo[3,4-D]pyrimidine derivatives have been extensively studied for their potential as anticancer agents. These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

  • CDK2 Inhibition : Recent studies have shown that certain derivatives exhibit potent inhibitory activity against CDK2, with IC50 values as low as 0.36 µM. This selectivity is particularly valuable in targeting tumor cells while minimizing effects on normal cells .
  • EGFR-TK Inhibition : New derivatives have been synthesized that target the epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in various cancers. These compounds have demonstrated significant anti-proliferative activity against a range of cancer cell lines, indicating their potential as therapeutic agents .

Anti-inflammatory Properties

The pyrazolo[3,4-D]pyrimidine scaffold has also been linked to anti-inflammatory effects. Compounds derived from this structure have shown promise in reducing inflammation through various mechanisms, making them candidates for treating inflammatory diseases .

Antimicrobial and Antiviral Activities

Research indicates that derivatives of 1H-Pyrazolo[3,4-D]pyrimidine possess antimicrobial and antiviral properties. They have been tested against various pathogens, showcasing their potential as broad-spectrum antimicrobial agents .

Neuroprotective Effects

Some studies suggest that pyrazolo[3,4-D]pyrimidine derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compounds may exert antioxidant effects that protect neuronal cells from oxidative stress .

Diabetes Management

Emerging evidence points to the utility of pyrazolo[3,4-D]pyrimidine derivatives in managing type II diabetes. Their ability to modulate glucose metabolism and improve insulin sensitivity is under investigation, highlighting their potential role in diabetes therapeutics .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1H-Pyrazolo[3,4-D]pyrimidine derivatives often involves innovative approaches to optimize their pharmacological properties:

  • Green Chemistry Approaches : Recent studies have employed environmentally friendly synthetic methods to produce these compounds efficiently without compromising yield or activity .
  • Structure-Activity Relationship : Understanding the SAR of these compounds has been crucial in guiding the design of more potent derivatives with specific biological activities. Modifications at various positions on the pyrazolo[3,4-D]pyrimidine scaffold can significantly influence their efficacy and selectivity against biological targets .

Case Studies

Study Focus Findings
CDK InhibitionIdentified potent inhibitors with IC50 values < 1 µM against CDK2 and CDK9; demonstrated selective antiproliferative activity in cancer cell lines.
EGFR-TK InhibitionSynthesized new derivatives showing significant anti-proliferative activity against NCI 60 cancer cell lines; potential for overcoming drug resistance in cancer therapy.
Anti-inflammatory EffectsCompounds exhibited notable anti-inflammatory activities; promising for treating chronic inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid Carboxylic acid at 4-position C₆H₄N₄O₂ 164.12 g/mol Intermediate for bioactive molecules
1-Methyl-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylic Acid Methyl group at N1, pyridine core C₈H₇N₃O₂ 177.16 g/mol USP reference standard; drug intermediate
1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid Piperidine ring at 4-position, methyl at N1 C₁₂H₁₅N₅O₂ 273.28 g/mol Enhanced solubility; kinase inhibitor scaffold
1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid Phenyl at N1, piperidine at 4-position C₁₇H₁₇N₅O₂ 335.35 g/mol Aromatic interactions; potential CNS targets
5-(Fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid Fluorobenzoyl and phenyl substituents C₁₇H₁₃FN₄O₃ 364.31 g/mol Fluorine-enhanced metabolic stability

Key Observations:

  • Piperidine substitutions () introduce basicity, enhancing aqueous solubility and bioavailability.
  • Fluorine Incorporation : Fluorinated derivatives () exhibit higher polarity and metabolic stability due to fluorine’s electronegativity, making them suitable for prolonged biological activity.
  • Aromatic vs. Aliphatic Modifications : Phenyl-substituted analogs () may engage in π-π stacking interactions with biological targets, whereas aliphatic chains (e.g., methyl in ) prioritize steric effects.

Isomeric and Core Variations

1H-Pyrazolo[3,4-c]pyridine-4-carboxylic Acid (Isomer Comparison)

This isomer shifts the nitrogen positions in the pyrimidine ring, altering electronic distribution. With a molecular formula of C₇H₅N₃O₂ (163.13 g/mol), its reduced molecular weight compared to the target compound (164.12 g/mol) suggests subtle differences in hydrogen-bonding capacity and solubility .

Patent-Based Derivatives

Recent patents (e.g., ) describe complex pyrazolo-pyrimidine derivatives, such as 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one. These compounds integrate fluorine, piperidine, and heteroaromatic moieties, emphasizing multitarget engagement and improved pharmacokinetics .

Biologische Aktivität

1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, particularly its anticancer properties, effects on various receptors, and potential as a therapeutic agent.

Overview

Research indicates that derivatives of 1H-pyrazolo[3,4-D]pyrimidine exhibit potent anticancer activities against various cell lines. For instance, compound 1a demonstrated significant inhibitory effects on lung cancer cells (A549) with an IC50 value of 2.24 µM , outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have revealed that modifications in the pyrazolo[3,4-D]pyrimidine scaffold can enhance anticancer efficacy. For example, compound 1d showed an IC50 of 1.74 µM against MCF-7 breast cancer cells, indicating that specific structural features are crucial for enhancing biological activity .

CompoundCell LineIC50 (µM)Notes
1aA5492.24High anticancer activity
1dMCF-71.74Enhanced activity compared to parent compound
1ePC-3Not specifiedStructural modifications reduced activity significantly

Flow cytometric analyses have shown that compounds like 1a can induce apoptosis in cancer cells. The treatment resulted in a significant increase in apoptotic cells (sub-G1 phase), with percentages ranging from 25.1% to 41.0% at concentrations of 2.0–4.0 µM . This suggests that the pyrazolo[3,4-D]pyrimidine derivatives can effectively trigger programmed cell death.

PPARα Agonism

Certain derivatives of 1H-pyrazolo[3,4-D]pyrimidine have been identified as agonists for the human peroxisome proliferator-activated receptor alpha (hPPARα). These compounds exhibited significant effects in reducing plasma triglyceride levels in high-fructose-fed rat models, indicating their potential utility in metabolic disorders .

EGFR Inhibition

Recent studies have focused on the role of these compounds as epidermal growth factor receptor (EGFR) inhibitors. Compounds such as 12b demonstrated potent anti-proliferative activities against A549 and HCT-116 cell lines with IC50 values of 8.21 µM and 19.56 µM , respectively . Additionally, compound 12b showed remarkable kinase inhibitory activity against both wild-type and mutant EGFR, with IC50 values of 0.016 µM and 0.236 µM , respectively .

Synthesis and Evaluation

A series of pyrazolo[3,4-D]pyrimidine derivatives were synthesized to evaluate their Src kinase inhibitory activities. Among these, compound 6b exhibited the most potent inhibition with an IC50 value of 0.47 µM , while other derivatives showed moderate inhibition ranging from 5.1 to 6.5 µM .

Q & A

Q. How should researchers resolve discrepancies in reported biological activities of structurally similar derivatives?

  • Methodological Answer : Conduct meta-analysis of assay conditions (e.g., cell line variability, serum concentration). For example, antitumor activity in MCF-7 cells may differ from HeLa due to EGFR expression levels. Validate findings using orthogonal assays (e.g., Western blot for target protein inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Reactant of Route 2
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.